![molecular formula C14H25N B2794472 N-[2-(1-adamantyl)ethyl]-N-ethylamine CAS No. 27666-70-2](/img/structure/B2794472.png)
N-[2-(1-adamantyl)ethyl]-N-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(1-adamantyl)ethyl]-N-ethylamine” is a compound used for proteomics research . It has a molecular formula of C14H25N and a molecular weight of 207.36 .
Synthesis Analysis
The synthesis of adamantane derivatives like “this compound” is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, 1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst. This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) . The PINO radical, for example, will abstract a hydrogen at either the secondary or tertiary position of adamantane to give the 3°-1a and 2°-1a adamantyl radicals. These radicals are intercepted with CO forming the acyl radical 64 and upon subsequent reaction with O2, eventually generates carboxylic acids .Scientific Research Applications
Adamantane Derivatives in Neurodegenerative Diseases
Adamantane derivatives, such as amantadine and memantine, have been extensively studied for their neuroprotective effects and are currently used in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The unique structure of adamantane-based compounds allows them to modulate various neurotransmitter systems, including glutamatergic and dopaminergic pathways, which are crucial in neurodegenerative diseases. A comparative analysis of more than 75 natural and synthetic derivatives of adamantane has shown that certain derivatives have pharmacological potential exceeding that of well-known drugs like amantadine and memantine, suggesting their utility in treating neurodegenerative conditions (Dembitsky, Gloriozova, & Poroikov, 2020).
Ethylene Inhibition in Postharvest Technology
In the realm of agriculture and food science, compounds that inhibit ethylene action, such as 1-methylcyclopropene (1-MCP), are crucial for extending the shelf life and maintaining the quality of fruits and vegetables postharvest. Ethylene is a plant hormone that accelerates ripening and senescence. By inhibiting ethylene's effects, these compounds can significantly reduce quality loss during storage and transport. Research on 1-MCP and similar ethylene action inhibitors highlights their potential to improve postharvest technology and food preservation (Martínez-Romero et al., 2007).
Antioxidant Activity and Analytical Methods
Another area of research that might be relevant to the study of "N-[2-(1-adamantyl)ethyl]-N-ethylamine" is the investigation of antioxidant activities and the development of analytical methods to quantify these activities in various compounds. Antioxidants play a crucial role in mitigating oxidative stress, a key factor in many chronic diseases and aging. Understanding the antioxidant capacity of compounds and developing reliable assays for their determination are critical for identifying potential therapeutic agents (Munteanu & Apetrei, 2021).
Future Directions
The future directions for the research and application of “N-[2-(1-adamantyl)ethyl]-N-ethylamine” and similar adamantane derivatives are promising. They offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mechanism of Action
Target of Action
This compound belongs to the class of adamantane derivatives, which are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
Adamantane derivatives are known for their potential in chemical and catalytic transformations . The compound’s interaction with its targets could involve a variety of chemical reactions, depending on the specific target and the environmental conditions.
Biochemical Pathways
Adamantane derivatives are known to be involved in a variety of chemical reactions and transformations . These could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Given the high reactivity of adamantane derivatives, it is likely that this compound could induce significant changes at the molecular and cellular levels .
Properties
IUPAC Name |
2-(1-adamantyl)-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N/c1-2-15-4-3-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13,15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKOOZQAALGEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
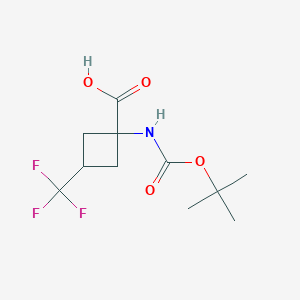
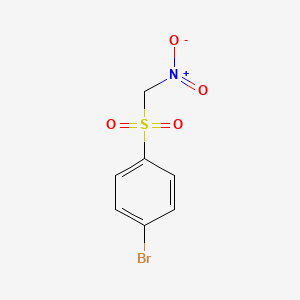
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)
![N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794396.png)
![[3-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2794399.png)
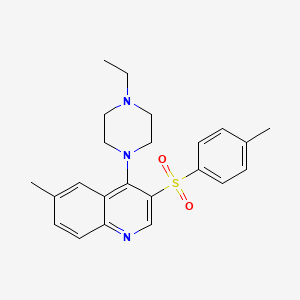
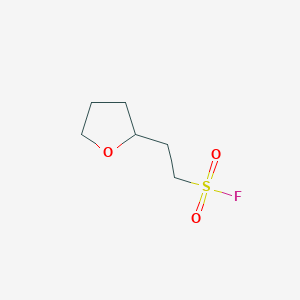
![4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2794404.png)

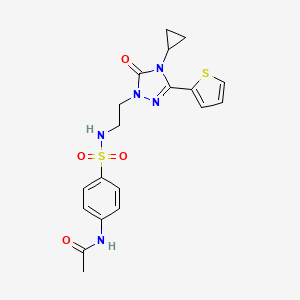

![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-phenylurea](/img/structure/B2794409.png)
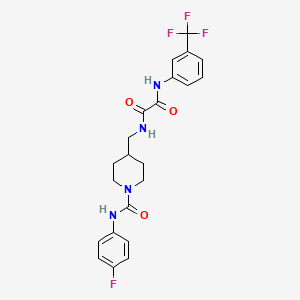
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2794412.png)
